molecular formula C18H26N2O2S B11155137 3-cyclohexyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

3-cyclohexyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B11155137
M. Wt: 334.5 g/mol
InChI Key: MDZXORYXLGOIQR-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that features a cyclohexyl group, a benzothiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps, including the formation of the benzothiazole ring and the subsequent attachment of the cyclohexyl and propanamide groups. Common synthetic routes may involve:

    Formation of Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Cyclohexyl Group: This step may involve the use of cyclohexyl halides in the presence of a base to facilitate nucleophilic substitution.

    Formation of Propanamide Moiety: This can be done by reacting the intermediate with propanoyl chloride or an equivalent reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or benzothiazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure may lend itself to therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 3-cyclohexyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Shares the cyclohexyl group but lacks the benzothiazole and propanamide moieties.

    Benzothiazole: Contains the benzothiazole ring but lacks the cyclohexyl and propanamide groups.

    Propanamide: Contains the propanamide moiety but lacks the cyclohexyl and benzothiazole groups.

Uniqueness

The uniqueness of 3-cyclohexyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide lies in its combination of structural features, which may confer distinct chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C18H26N2O2S

Molecular Weight

334.5 g/mol

IUPAC Name

3-cyclohexyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C18H26N2O2S/c1-18(2)10-13-16(14(21)11-18)23-17(19-13)20-15(22)9-8-12-6-4-3-5-7-12/h12H,3-11H2,1-2H3,(H,19,20,22)

InChI Key

MDZXORYXLGOIQR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCC3CCCCC3)C

Origin of Product

United States

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